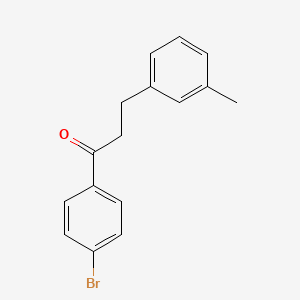

4'-Bromo-3-(3-methylphenyl)propiophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-4,6-9,11H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJJITOSGOSLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644070 | |

| Record name | 1-(4-Bromophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-61-9 | |

| Record name | 1-(4-Bromophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4'-Bromo-3-(3-methylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the target compound, 4'-Bromo-3-(3-methylphenyl)propiophenone. The information presented herein is curated for professionals in the fields of chemical research and drug development.

Overview and Retrosynthetic Analysis

This compound is a substituted aromatic ketone. A logical and widely applicable method for its synthesis is the Friedel-Crafts acylation. This approach involves the electrophilic substitution of a hydrogen atom on an aromatic ring with an acyl group.

The retrosynthetic analysis for the target molecule points to two key precursors: bromobenzene and 3-(3-methylphenyl)propanoyl chloride. The latter can be synthesized from the corresponding carboxylic acid, 3-(3-methylphenyl)propanoic acid.

Synthesis of this compound

The synthesis is a two-step process, beginning with the preparation of the acylating agent followed by the Friedel-Crafts acylation reaction.

Step 1: Synthesis of 3-(3-methylphenyl)propanoyl chloride

The initial step involves the conversion of 3-(3-methylphenyl)propanoic acid to its corresponding acyl chloride. This is a standard transformation in organic synthesis, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)[1][2].

Experimental Protocol:

-

To a stirred solution of 3-(3-methylphenyl)propanoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 3-(3-methylphenyl)propanoyl chloride, an oil, can be purified by vacuum distillation or used directly in the next step.

Step 2: Friedel-Crafts Acylation of Bromobenzene

The second step is the Friedel-Crafts acylation of bromobenzene with the synthesized 3-(3-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃)[3][4][5][6]. The bromo group on bromobenzene is an ortho-, para-directing deactivator. Due to steric hindrance, the acylation is expected to occur predominantly at the para position, yielding the desired this compound.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in a dry, inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂) under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 3-(3-methylphenyl)propanoyl chloride (1 equivalent) in the same dry solvent to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.

-

After the formation of the acylium ion complex, add bromobenzene (1-1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours. The reaction progress can be monitored by TLC or gas chromatography (GC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.

-

Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol or methanol).

Data Presentation

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) | CAS Number |

| 3-(3-methylphenyl)propanoic acid | C₁₀H₁₂O₂ | 164.20 | White solid | 3751-48-2[7] |

| 3-(3-methylphenyl)propanoyl chloride | C₁₀H₁₁ClO | 182.65 | Colorless to pale yellow oil | N/A |

| Bromobenzene | C₆H₅Br | 157.01 | Colorless liquid | 108-86-1 |

| This compound | C₁₆H₁₅BrO | 303.19 | Off-white to pale yellow solid | 898790-61-9 |

Predicted Characterization Data

| Parameter | Predicted Value |

| Melting Point (°C) | To be determined experimentally. Expected to be a solid at room temperature. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.90 (d, 2H, Ar-H ortho to C=O), δ 7.60-7.70 (d, 2H, Ar-H meta to C=O), δ 6.90-7.25 (m, 4H, Ar-H of methylphenyl ring), δ 3.20-3.30 (t, 2H, -CO-CH₂-), δ 3.00-3.10 (t, 2H, -CH₂-Ar), δ 2.35 (s, 3H, -CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~198 (C=O), δ ~141 (quaternary C of methylphenyl ring), δ ~138 (quaternary C of bromophenyl ring), δ ~132 (CH of bromophenyl ring), δ ~130 (CH of bromophenyl ring), δ ~129 (CH of methylphenyl ring), δ ~128.5 (CH of methylphenyl ring), δ ~127 (CH of methylphenyl ring), δ ~126 (CH of methylphenyl ring), δ ~40 (-CO-CH₂-), δ ~30 (-CH₂-Ar), δ ~21 (-CH₃). |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1685 (Ar C=O stretch), ~1580, 1480 (Ar C=C stretch), ~1070 (C-Br stretch). |

| Mass Spec (EI, m/z) | 302/304 (M⁺, M⁺+2, due to ⁷⁹Br/⁸¹Br isotopes), 183/185 ([BrC₆H₄CO]⁺), 119 ([C₆H₄CH₂CH₂]⁺), 91 ([C₇H₇]⁺, tropylium ion). |

Mandatory Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

Caption: Experimental workflow from synthesis to characterization.

Conclusion

This technical guide outlines a robust and well-established synthetic strategy for the preparation of this compound via a two-step process involving the formation of an acyl chloride followed by a Friedel-Crafts acylation. The provided experimental protocols and predicted characterization data serve as a valuable resource for researchers and scientists in the planning and execution of the synthesis and verification of the target compound. The successful synthesis and characterization of this molecule can pave the way for its further investigation in various applications, including as a building block in medicinal chemistry and materials science.

References

- 1. Synthesis routes of 3-(p-Tolyl)propionic acid [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. maths.tcd.ie [maths.tcd.ie]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. savemyexams.com [savemyexams.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Physical and chemical properties of 4'-Bromo-3-(3-methylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-3-(3-methylphenyl)propiophenone is a chemical compound with the molecular formula C16H15BrO.[1] Its structure, featuring a propiophenone backbone with a bromo substituent on one phenyl ring and a methylphenyl group on the propyl chain, suggests its potential as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, a plausible experimental protocol for its synthesis, and relevant safety information. Due to the limited availability of experimental data in public domains, some properties remain uncharacterized.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. It is important to note that while basic identifiers are available, experimental data for properties such as melting point, boiling point, and solubility are not readily found in the surveyed literature.

| Property | Value | Source |

| IUPAC Name | 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one | [1] |

| CAS Number | 898790-61-9 | [1] |

| Molecular Formula | C16H15BrO | [1] |

| Molecular Weight | 303.19 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Appearance | Not available |

Synthesis Methodology: A Plausible Experimental Protocol

While a specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible and widely applicable method is the Friedel-Crafts acylation of bromobenzene with 3-(3-methylphenyl)propanoyl chloride. This electrophilic aromatic substitution reaction is a standard method for the preparation of aryl ketones.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Steps:

-

Preparation of the Acylating Agent: 3-(3-methylphenyl)propanoic acid would first be converted to its corresponding acyl chloride, 3-(3-methylphenyl)propanoyl chloride, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Friedel-Crafts Acylation Reaction:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), a suitable Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is suspended in a dry, inert solvent like dichloromethane (DCM).

-

Bromobenzene, the aromatic substrate, is added to the suspension.

-

The freshly prepared 3-(3-methylphenyl)propanoyl chloride is then added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction is quenched by carefully pouring the mixture into ice-cold water or a dilute acid solution to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., DCM).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Spectroscopic Characterization

Although specific spectral data for this compound is not publicly available, the expected spectral characteristics can be predicted based on its structure.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons on both the bromophenyl and methylphenyl rings, a singlet for the methyl group, and two triplets for the methylene protons of the propyl chain. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with characteristic shifts due to the bromo and methyl substituents), the methyl carbon, and the two methylene carbons. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, characteristic peaks for C-H stretching of the aromatic and aliphatic groups, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (303.19 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom. |

Biological Activity and Signaling Pathways

Currently, there is no information available in the public domain regarding the biological activity or any associated signaling pathways of this compound. Its structural similarity to other propiophenone derivatives suggests potential for investigation in various areas of medicinal chemistry, but any such activity would need to be determined through future experimental studies.

Safety and Handling

The available Safety Data Sheet (SDS) for this compound indicates the following hazards:

-

Skin irritation (Category 2) [2]

-

Serious eye irritation (Category 2A) [2]

-

May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [2]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Logical Relationship of Hazard Information

Caption: Relationship between the compound, its hazards, and required safety measures.

Conclusion

This compound is a compound with established basic chemical identifiers but limited publicly available experimental data on its physical properties, specific synthesis protocols, and biological activity. The proposed synthesis via Friedel-Crafts acylation provides a reliable method for its preparation in a laboratory setting. Further research is required to fully characterize this compound and explore its potential applications in drug development and other areas of chemical synthesis.

References

- 1. 51477-10-2 CAS MSDS ((E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectral Analysis of 4'-Bromo-3-(3-methylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and Mass Spectrometry) for the compound 4'-Bromo-3-(3-methylphenyl)propiophenone. Due to the limited availability of published experimental data for this specific molecule, this guide outlines standardized experimental protocols and predicted spectral characteristics based on analogous compounds and established principles of spectroscopic analysis.

Compound Information

| Compound Name | This compound |

| IUPAC Name | 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one[1] |

| Molecular Formula | C₁₆H₁₅BrO[1] |

| Molecular Weight | 303.19 g/mol [1] |

| CAS Number | 898790-61-9[1] |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and general principles of spectroscopy.

2.1. Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (positions 2', 6') | 7.8 - 8.0 | Doublet | 2H |

| Aromatic H (positions 3', 5') | 7.6 - 7.8 | Doublet | 2H |

| Aromatic H (m-tolyl group) | 6.9 - 7.3 | Multiplet | 4H |

| -CH₂- (adjacent to C=O) | 3.1 - 3.4 | Triplet | 2H |

| -CH₂- (adjacent to m-tolyl) | 2.9 - 3.2 | Triplet | 2H |

| -CH₃ (m-tolyl group) | 2.3 - 2.4 | Singlet | 3H |

2.2. Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (ppm) |

| C=O | 198 - 202 |

| Aromatic C (quaternary, C-1') | 135 - 138 |

| Aromatic C (quaternary, C-4') | 128 - 131 |

| Aromatic C (CH, C-2', C-6') | 129 - 132 |

| Aromatic C (CH, C-3', C-5') | 131 - 134 |

| Aromatic C (quaternary, m-tolyl) | 138 - 141 |

| Aromatic C (quaternary, m-tolyl) | 137 - 140 |

| Aromatic C (CH, m-tolyl) | 125 - 130 |

| -CH₂- (adjacent to C=O) | 40 - 45 |

| -CH₂- (adjacent to m-tolyl) | 30 - 35 |

| -CH₃ (m-tolyl group) | 20 - 23 |

2.3. Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Aryl ketone) | 1680 - 1700 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=C (Aromatic) | 1400 - 1600 | Medium-Strong |

| C-Br | 500 - 600 | Medium |

2.4. Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 302/304 | Molecular ion peak (presence of Br isotopes) |

| [M-C₂H₄]⁺ | 274/276 | Loss of ethylene |

| [C₇H₅OBr]⁺ | 183/185 | Acylium ion fragment |

| [C₇H₇]⁺ | 91 | Tropylium ion from the methylphenyl group |

| [C₆H₄Br]⁺ | 155/157 | Bromophenyl fragment |

Experimental Protocols

The following are general protocols for obtaining the spectral data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2][3] Ensure the sample is fully dissolved and free of any particulate matter.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans will be required.[3]

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

For solution-based measurements, dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample holder (or pure solvent).

-

Place the sample in the IR spectrometer.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.[4]

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[5]

3.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct infusion.[6] Non-volatile samples may require techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for GC-MS, which involves bombarding the molecules with a high-energy electron beam.[7][8] This process often causes fragmentation of the molecules.

-

Mass Analysis: The resulting ions (the molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.[7] The most intense peak is known as the base peak and is assigned a relative abundance of 100%.[7]

Visualization of Experimental Workflow

Caption: Experimental workflow for the spectral analysis of an organic compound.

References

- 1. This compound | C16H15BrO | CID 24725677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one, a propiophenone derivative of interest in medicinal chemistry and drug discovery. Although specific data for this compound is not extensively available in public literature, this document outlines a robust, proposed synthetic pathway, details the necessary experimental protocols, and presents expected physicochemical and spectral data based on closely related analogues. Furthermore, this guide explores the potential biological significance of this class of compounds, particularly in oncology, by discussing relevant signaling pathways that may be modulated by such molecules. The information is structured to be a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel small molecules for therapeutic applications.

Introduction

Propiophenone derivatives and the structurally related chalcones are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties. The compound 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one belongs to the dihydrochalcone or β-aryl propiophenone class. Its structure, featuring a brominated phenyl ring and a methylated phenyl ring connected by a three-carbon ketone backbone, suggests its potential as a modulator of various biological pathways. The bromine atom can participate in halogen bonding and may enhance binding affinity to target proteins, while the methylphenyl group can influence lipophilicity and metabolic stability. This guide details a feasible synthetic route and provides the necessary protocols for its synthesis and characterization, laying the groundwork for further investigation into its therapeutic potential.

Physicochemical and Spectral Data

Table 1: Predicted Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one |

| Molecular Formula | C₁₆H₁₅BrO |

| Molecular Weight | 303.19 g/mol |

| CAS Number | Not available |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Estimated 70-80 °C |

| Boiling Point | > 300 °C (Predicted) |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents |

| LogP | ~4.5 (Predicted) |

Table 2: Expected Spectral Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~7.8-7.9 (d, 2H, Ar-H ortho to C=O), ~7.6 (d, 2H, Ar-H meta to C=O), ~7.0-7.3 (m, 4H, Ar-H of methylphenyl), ~3.3 (t, 2H, -CH₂-C=O), ~3.0 (t, 2H, Ar-CH₂-), ~2.3 (s, 3H, Ar-CH₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~198 (C=O), ~128-140 (aromatic carbons), ~40 (-CH₂-C=O), ~30 (Ar-CH₂-), ~21 (Ar-CH₃) ppm |

| IR (KBr) | ~1685 cm⁻¹ (C=O stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~2920 cm⁻¹ (aliphatic C-H stretch), ~1580 cm⁻¹ (aromatic C=C stretch) |

| Mass Spec (EI) | M⁺ at m/z 302/304 (due to Br isotopes) |

Experimental Protocols

The synthesis of 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one can be achieved through a two-step process: a Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone), followed by a selective reduction of the carbon-carbon double bond.

Synthesis of (E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)

This procedure is adapted from the synthesis of similar chalcones.[1][2]

Materials:

-

4-Bromoacetophenone (1.0 eq)

-

3-Methylbenzaldehyde (1.0 eq)

-

Ethanol

-

Potassium hydroxide (KOH)

-

Deionized water

-

Crushed ice

Procedure:

-

In a round-bottom flask, dissolve 4-bromoacetophenone (0.01 mol, 1.99 g) and 3-methylbenzaldehyde (0.01 mol, 1.20 g) in ethanol (25 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a 50% aqueous solution of KOH (2.5 mL) to the stirred mixture.

-

Maintain the temperature below 10 °C and continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice (~100 g) and water (~100 mL).

-

A yellow precipitate of the chalcone will form. Stir the mixture for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one.

Synthesis of 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one

This protocol describes the selective reduction of the chalcone intermediate to the desired saturated ketone using catalytic transfer hydrogenation.[3]

Materials:

-

(E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one (1.0 eq)

-

Palladium on carbon (10% Pd/C, ~5 mol%)

-

Ammonium formate (HCOONH₄, 3-5 eq)

-

Methanol or Ethanol

Procedure:

-

In a round-bottom flask, suspend the synthesized chalcone (0.005 mol, 1.51 g) and 10% Pd/C (e.g., 50-100 mg) in methanol or ethanol (30 mL).

-

Add ammonium formate (0.02 mol, 1.26 g) to the suspension.

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonium formate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Mandatory Visualizations

Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Hypothetical Biological Signaling Pathway

Chalcone and propiophenone derivatives have been reported to exert anticancer effects by inhibiting the NF-κB signaling pathway.[4] This pathway is constitutively active in many cancers and promotes cell proliferation, survival, and inflammation. The following diagram illustrates a hypothetical mechanism where the title compound inhibits this pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Potential Biological Relevance and Applications

Chalcones and their saturated derivatives, dihydrochalcones (propiophenones), are known to exhibit a wide range of pharmacological effects, with anticancer activity being one of the most extensively studied.[4][5][6] The proposed mechanism often involves the modulation of key signaling pathways that are dysregulated in cancer cells.

-

Anticancer Activity: Many propiophenone derivatives have shown cytotoxicity against various cancer cell lines.[7] Their mechanisms of action can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4][6] The presence of a halogen, such as bromine, can enhance the anticancer potential of these compounds.

-

Inhibition of Signaling Pathways: As depicted in the diagram above, a plausible mechanism of action for 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one is the inhibition of the NF-κB pathway.[4] This pathway is crucial for the survival of cancer cells, and its inhibition can lead to apoptosis and reduced inflammation within the tumor microenvironment. Other pathways that are often targeted by chalcone derivatives include the p53 pathway and tubulin polymerization.[4]

-

Drug Development: The synthetic accessibility and the possibility of modifying the aromatic rings make this class of compounds attractive for structure-activity relationship (SAR) studies. By synthesizing and testing a library of analogues, it is possible to optimize the potency and selectivity for a specific biological target, leading to the development of novel therapeutic agents.

Conclusion

This technical guide provides a foundational resource for the synthesis and study of 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one. While direct experimental data for this specific molecule is sparse, the proposed two-step synthesis via a chalcone intermediate is a well-established and reliable method. The predicted physicochemical and spectral data offer a benchmark for characterization. The potential for this compound to act as an anticancer agent, possibly through the inhibition of the NF-κB signaling pathway, warrants further investigation. The protocols and information presented herein are intended to facilitate future research into this and related propiophenone derivatives, ultimately contributing to the discovery of new therapeutic agents.

References

- 1. (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Substituted Propiophenones

For Researchers, Scientists, and Drug Development Professionals

Propiophenone and its substituted derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. Their structural motif is present in drugs such as the analgesic tapentadol and is crucial for building more complex molecular architectures. This technical guide provides an in-depth review of the core synthetic methodologies for preparing substituted propiophenones, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in their synthetic endeavors.

Friedel-Crafts Acylation and Related Reactions

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and one of the most direct methods for synthesizing propiophenones. The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from propionyl chloride or propionic anhydride, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

The product ketone forms a stable complex with the Lewis acid, necessitating the use of stoichiometric or greater amounts of the catalyst. A key advantage of this method over Friedel-Crafts alkylation is that the resulting ketone is deactivated towards further substitution, preventing polyacylation.

A related method is the Fries rearrangement, where a phenyl ester (like phenyl propionate) rearranges to a hydroxypropiophenone in the presence of a Lewis acid catalyst.

General Mechanism of Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. Subsequent deprotonation re-establishes aromaticity and yields the final ketone product.

Biological Activity of Brominated Propiophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated propiophenone derivatives represent a compelling class of organic compounds with significant potential in medicinal chemistry. The incorporation of a bromine atom onto the propiophenone scaffold can modulate the molecule's lipophilicity, electronic properties, and steric profile, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the known biological activities of brominated propiophenone derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area. Additionally, this guide summarizes the available quantitative data and explores the potential mechanisms of action, including the induction of reactive oxygen species (ROS)-mediated apoptosis and the inhibition of the NF-κB signaling pathway.

Introduction to Brominated Propiophenones

Propiophenone, a simple aromatic ketone, serves as a versatile scaffold in organic synthesis. The introduction of a bromine atom at various positions on the aromatic ring or the aliphatic side chain can significantly enhance the pharmacological profile of the parent molecule. α-Bromopropiophenone and its derivatives are particularly reactive intermediates used in the synthesis of a variety of biologically active compounds. The presence of the bromine atom can increase the compound's ability to interact with biological targets and can be a key determinant of its therapeutic potential.

Anticancer Activity

Brominated propiophenone derivatives have emerged as a promising class of compounds for the development of novel anticancer agents. While specific data for a wide range of brominated propiophenones is still emerging, studies on structurally similar brominated acetophenone derivatives provide strong evidence of their potential cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity

Research has demonstrated that brominated acetophenone derivatives exhibit significant cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco2), and prostate adenocarcinoma (PC3). The half-maximal inhibitory concentration (IC50) values for some of these derivatives are presented in Table 1.

Table 1: Cytotoxicity of Brominated Acetophenone Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 5c | A549 (Alveolar Adenocarcinoma) | 11.80 ± 0.89 | [1] |

| Caco2 (Colorectal Adenocarcinoma) | 18.40 ± 4.70 | [1] | |

| MCF7 (Breast Adenocarcinoma) | < 10 | [1] | |

| PC3 (Prostate Adenocarcinoma) | < 10 | [1] |

Note: Compound 5c is a specific brominated acetophenone derivative from the cited study. The data is presented to illustrate the potential of this class of compounds. Further studies are needed to establish the cytotoxicity of a broader range of brominated propiophenone derivatives.

Mechanism of Anticancer Action: Induction of ROS-Mediated Apoptosis

A plausible mechanism for the anticancer activity of brominated propiophenones is the induction of apoptosis through the generation of reactive oxygen species (ROS). Elevated levels of ROS within cancer cells can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, and ultimately triggering programmed cell death. This process often involves the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.

Antimicrobial Activity

The introduction of bromine into organic molecules is a known strategy to enhance antimicrobial properties. While specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for brominated propiophenone derivatives are not yet widely available in the literature, their structural features suggest potential activity against a range of bacterial and fungal pathogens. Further research is warranted to explore this potential.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Propiophenone derivatives and related chalcones have been investigated for their anti-inflammatory effects. A likely mechanism of action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of this pathway can lead to a reduction in the inflammatory response. It is hypothesized that brominated propiophenones may exert their anti-inflammatory effects by interfering with the activation of NF-κB.

Experimental Protocols

To facilitate further research into the biological activities of brominated propiophenone derivatives, detailed protocols for key in vitro and in vivo assays are provided below.

Synthesis of a Brominated Propiophenone Intermediate

The synthesis of key intermediates like 2-bromo-4'-methylpropiophenone is a crucial first step. A general procedure involves the bromination of the corresponding propiophenone.

Synthesis of 2-Bromo-4'-methylpropiophenone:

-

Dissolve 4'-methylpropiophenone (0.1 mol) in 100 ml of chloroform in the presence of a catalytic amount of finely ground aluminum chloride.

-

Prepare a solution of bromine (0.1 mol) in 20 ml of chloroform.

-

Add the bromine solution dropwise to the 4'-methylpropiophenone solution while cooling the reaction mixture in an ice bath.

-

Allow the mixture to react overnight at ambient temperature.

-

Filter the mixture and evaporate the solvent from the filtrate.

-

Wash the resulting crystalline residue with diethyl ether to yield 2-bromo-4'-methylpropiophenone.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the brominated propiophenone derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare a series of twofold dilutions of the brominated propiophenone derivatives in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) for at least one week before the experiment.

-

Compound Administration: Administer the brominated propiophenone derivative or a vehicle control orally or intraperitoneally to different groups of animals. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

-

Induction of Inflammation: After a specific time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

Brominated propiophenone derivatives hold considerable promise as a scaffold for the development of new therapeutic agents. The available data, particularly from closely related brominated acetophenones, strongly suggests potent anticancer activity, likely mediated through the induction of ROS and subsequent apoptosis. Furthermore, their chemical structure indicates a high potential for antimicrobial and anti-inflammatory activities.

Future research should focus on synthesizing a broader library of brominated propiophenone derivatives and conducting comprehensive in vitro and in vivo evaluations to establish their full therapeutic potential. Specifically, determining the MIC values against a wide panel of pathogenic microbes and quantifying their anti-inflammatory efficacy in established animal models are crucial next steps. Elucidating the precise molecular targets and signaling pathways involved in their biological activities will be essential for optimizing their structure and developing them into clinically viable drug candidates. The detailed experimental protocols provided in this guide are intended to facilitate these future investigations and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Methodological & Application

Synthetic Routes for 4'-Bromo-3-(3-methylphenyl)propiophenone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic strategy discussed is the Friedel-Crafts acylation, a robust and widely used method for the formation of aryl ketones.

Overview of Synthetic Strategy

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of bromobenzene with 3-(3-methylphenyl)propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylium ion generated in situ acts as the electrophile, attacking the electron-rich aromatic ring of bromobenzene, preferentially at the para position due to the directing effect of the bromine atom, to yield the desired product.

Experimental Data Summary

While specific experimental data for the direct synthesis of this compound is not extensively reported in the public domain, the following table summarizes expected quantitative data based on analogous Friedel-Crafts acylation reactions.[1][2][3]

| Parameter | Expected Value | Notes |

| Yield | 75-85% | Yields can vary based on reaction scale, purity of reagents, and reaction conditions. |

| Purity (by HPLC) | >98% | Purification by column chromatography or recrystallization is typically required. |

| Melting Point | Not available | To be determined experimentally. |

| ¹H NMR (CDCl₃, ppm) | Anticipated | Aromatic protons (multiplets, ~7.0-7.8 ppm), CH₂CH₂ (triplets, ~3.0-3.3 ppm), CH₃ (singlet, ~2.3 ppm) |

| ¹³C NMR (CDCl₃, ppm) | Anticipated | C=O (~198 ppm), Aromatic carbons (~125-140 ppm), Aliphatic carbons (~30-40 ppm), CH₃ (~21 ppm) |

| Mass Spec (m/z) | Anticipated | [M]+ and [M+2]+ isotopic pattern for bromine-containing compounds. |

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of this compound from bromobenzene and 3-(3-methylphenyl)propionyl chloride.

3.1. Materials and Reagents

-

Bromobenzene

-

3-(3-methylphenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

3.2. Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

3.3. Synthesis of 3-(3-methylphenyl)propionyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine 3-(3-methylphenyl)propanoic acid (1.0 eq) and thionyl chloride (1.5 eq).

-

Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(3-methylphenyl)propionyl chloride, which can be used in the next step without further purification.

3.4. Friedel-Crafts Acylation

-

In a dry three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-(3-methylphenyl)propionyl chloride (1.0 eq) in anhydrous DCM to the AlCl₃ suspension via the addition funnel.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add bromobenzene (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Stir vigorously until the aluminum salts are dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthetic route.

Caption: Synthetic workflow for this compound.

Alternative Synthetic Approaches

While Friedel-Crafts acylation is a primary method, other strategies could be employed:

-

Suzuki-Miyaura Coupling: A potential route could involve the coupling of a suitable bromo-propiophenone derivative with 3-methylphenylboronic acid.[4][5][6] This palladium-catalyzed cross-coupling reaction is known for its high functional group tolerance.[7]

-

Grignard Reaction: A Grignard reagent prepared from a brominated aromatic compound could react with an appropriate acyl chloride or ester to form the ketone.[8][9][10] Careful control of reaction conditions is necessary to avoid side reactions.

These alternative routes may offer advantages in specific contexts, such as the availability of starting materials or the need for milder reaction conditions.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

The reaction with aluminum chloride and water is highly exothermic. Quenching should be done slowly and with adequate cooling.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adichemistry.com [adichemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

Application of 4'-Bromo-3-(3-methylphenyl)propiophenone in Organic Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-3-(3-methylphenyl)propiophenone is a halogenated aromatic ketone that holds potential as a versatile intermediate in organic synthesis. Its structure, featuring a reactive carbonyl group and a bromine-substituted phenyl ring, makes it a valuable building block for the construction of more complex molecules. This document provides a detailed account of its synthesis, potential applications based on the activities of structurally related compounds, and comprehensive experimental protocols.

Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step synthetic sequence. The first step involves the Claisen-Schmidt condensation of 4-bromoacetophenone and 3-methylbenzaldehyde to yield the corresponding α,β-unsaturated ketone, (E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one (a chalcone). The subsequent step involves the selective reduction of the carbon-carbon double bond of the chalcone intermediate to afford the target propiophenone derivative.

Figure 1: Synthetic pathway for this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological studies on this compound are not extensively documented in the current literature, the propiophenone scaffold is a well-established pharmacophore present in a variety of biologically active compounds. Derivatives of propiophenone have been reported to exhibit a range of pharmacological activities, suggesting potential areas of investigation for the title compound.

Based on the activities of structurally similar molecules, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents with potential applications in the following areas:

-

Anticancer Agents: Numerous propiophenone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The presence of the bromo-phenyl moiety could enhance lipophilicity and potentially lead to interactions with biological targets.

-

Enzyme Inhibitors: The propiophenone core can be functionalized to design inhibitors for various enzymes. For instance, some chalcones and their saturated analogues have shown inhibitory activity against enzymes like topoisomerase.[1]

-

Neurological Disorders: The structural motif of propiophenone is found in compounds with activity in the central nervous system. Further modification of the title compound could lead to the development of novel CNS-active agents.

The logical workflow for exploring these potential applications is outlined below.

Figure 2: Drug discovery workflow starting from the title compound.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)

This protocol is adapted from the synthesis of a structurally related chalcone.[2]

Materials:

-

4-Bromoacetophenone

-

3-Methylbenzaldehyde

-

Ethanol

-

Potassium hydroxide (KOH)

-

Crushed ice

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

-

Filtration paper

-

Beakers

Procedure:

-

In a round-bottom flask, dissolve 4-bromoacetophenone (1.99 g, 10 mmol) and 3-methylbenzaldehyde (1.20 g, 10 mmol) in ethanol (25 mL).

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add a 50% aqueous solution of potassium hydroxide (2.5 mL) to the cooled mixture.

-

Continue stirring the reaction mixture in the ice bath for 1 hour.

-

After 1 hour, pour the reaction mixture into a beaker containing crushed ice.

-

A yellow precipitate of the chalcone will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold deionized water.

-

Recrystallize the crude product from ethanol to obtain the pure (E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one.

Quantitative Data for Chalcone Synthesis:

| Parameter | Value | Reference |

| Yield | ~80% | [2] |

| Melting Point | Not reported for this specific compound | - |

| Appearance | Yellow solid | [2] |

Protocol 2: Synthesis of this compound via Catalytic Transfer Hydrogenation

This is a general protocol for the selective reduction of α,β-unsaturated ketones using catalytic transfer hydrogenation. Optimization may be required for this specific substrate.

Materials:

-

(E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one

-

Ammonium formate (HCOONH₄)

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (balloons or Schlenk line)

-

Filter paper

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add the chalcone intermediate (e.g., 1.0 g, 3.15 mmol), 10% Pd/C (10 mol%), and ammonium formate (5 equivalents).

-

Add methanol as the solvent (e.g., 20 mL).

-

Flush the flask with an inert gas (nitrogen or argon).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel if necessary.

Expected Quantitative Data (General):

| Parameter | Expected Value |

| Yield | >90% |

| Purity | High, may require purification |

| Reaction Time | 1-4 hours |

Summary of Quantitative Data

| Compound | Synthetic Step | Reagents | Solvent | Yield |

| (E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one | Claisen-Schmidt Condensation | 4-Bromoacetophenone, 3-Methylbenzaldehyde, KOH | Ethanol | ~80%[2] |

| This compound | Catalytic Transfer Hydrogenation | Chalcone, NH₄HCO₂, 10% Pd/C | Methanol | >90% (expected) |

Conclusion

This compound is a readily accessible synthetic intermediate. The provided protocols detail a reliable pathway for its synthesis. While direct applications of this specific molecule are yet to be fully explored, its structural features suggest significant potential as a scaffold in medicinal chemistry, particularly for the development of novel anticancer agents and enzyme inhibitors. The methodologies and conceptual framework presented here are intended to facilitate further research and development in this promising area.

References

Application Notes and Protocols for 4'-Bromo-3-(3-methylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-Bromo-3-(3-methylphenyl)propiophenone as a versatile chemical intermediate in organic synthesis, particularly in the development of novel therapeutic agents and other functional molecules. Detailed experimental protocols for key transformations are provided to facilitate its application in the laboratory.

Introduction

This compound is a substituted aromatic ketone that serves as a valuable building block in medicinal chemistry and material science. Its chemical structure, featuring a brominated phenyl ring and a propiophenone backbone, offers multiple reactive sites for the construction of complex molecular architectures. The presence of the bromine atom on the phenyl ring makes it an ideal substrate for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The ketone moiety can be subjected to a range of transformations, including reduction, alpha-halogenation, and condensation reactions.

Chemical Structure:

Key Features:

-

Aryl Bromide: Enables participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, facilitating the formation of carbon-carbon and carbon-nitrogen bonds.

-

Propiophenone Core: The ketone functionality can be readily converted to alcohols, amines, and other functional groups, providing a scaffold for further molecular elaboration.

-

3-Methylphenyl Group: The tolyl moiety can influence the steric and electronic properties of the final products, potentially impacting their biological activity.

Applications in Chemical Synthesis

This compound is a key intermediate in the synthesis of a variety of organic compounds. Its utility is demonstrated in the preparation of pharmacologically active molecules and other functional materials.

Synthesis of Bioactive Molecules

While direct synthesis of commercial drugs using this specific intermediate is not widely documented, its structural motifs are present in various bioactive compounds. The following sections describe potential synthetic pathways to classes of molecules where this intermediate could be employed.

Propiophenone derivatives are known precursors to a variety of psychoactive compounds and other central nervous system (CNS) active agents. The synthesis of cathinone derivatives, for instance, often involves the alpha-bromination of a propiophenone followed by amination.

A potential application of this compound is in the synthesis of novel substituted cathinones or related amphetamine-like molecules for research purposes. The bromo- and methyl-substituents on the phenyl rings would lead to new analogues with potentially unique pharmacological profiles.

Intermediate for Heterocyclic Compounds

The propiophenone moiety can be utilized in cyclization reactions to form various heterocyclic systems, which are prevalent in many drug scaffolds. For instance, it can react with hydrazines to form pyrazolines or with hydroxylamine to yield isoxazolines.

Key Experimental Protocols

The following protocols are representative examples of the types of transformations that can be performed with this compound.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for the synthesis of biaryl compounds.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| This compound | 898790-61-9 | 303.19 | 1.0 |

| Arylboronic acid | Varies | Varies | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 |

| Sodium Carbonate (2M aqueous solution) | 497-19-8 | 105.99 | 2.0 |

| Toluene | 108-88-3 | 92.14 | 10 mL |

| Ethanol | 64-17-5 | 46.07 | 2 mL |

Procedure:

-

To a dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add toluene (10 mL) and ethanol (2 mL) via syringe.

-

Add the 2M aqueous sodium carbonate solution (2.0 mmol).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcome:

The Suzuki-Miyaura coupling reaction typically provides good to excellent yields of the corresponding biaryl product. The specific yield will depend on the nature of the arylboronic acid used.

Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine. This is a powerful method for the synthesis of arylamines.

Reaction Workflow:

Caption: Buchwald-Hartwig amination workflow.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| This compound | 898790-61-9 | 303.19 | 1.0 |

| Amine | Varies | Varies | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | 915.72 | 0.02 |

| Xantphos | 161265-03-8 | 578.68 | 0.04 |

| Sodium tert-butoxide | 865-48-5 | 96.10 | 1.4 |

| Toluene (anhydrous) | 108-88-3 | 92.14 | 10 mL |

Procedure:

-

In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol) to a dried Schlenk flask.

-

In a separate vial, dissolve this compound (1.0 mmol), the amine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol) in anhydrous toluene (10 mL).

-

Add the solution from the vial to the Schlenk flask containing the base.

-

Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography.

Expected Outcome:

The Buchwald-Hartwig amination generally proceeds with high efficiency, providing the desired arylamine product in good to excellent yields.

Reduction of the Carbonyl Group

This protocol describes the reduction of the ketone functionality of this compound to a secondary alcohol using sodium borohydride.

Logical Relationship of Reduction:

Application Notes and Protocols for 4'-Bromo-3-(3-methylphenyl)propiophenone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 4'-Bromo-3-(3-methylphenyl)propiophenone as a key intermediate in the synthesis of novel therapeutic agents. While direct research on this specific molecule is limited, its structural similarity to precursors of bioactive compounds suggests its utility in developing new treatments for a range of diseases, including bacterial infections and cancer. The following protocols and data are based on studies of closely related analogs and provide a foundational framework for its application in medicinal chemistry research.

Potential Therapeutic Applications

This compound is a versatile chemical scaffold. The presence of a reactive bromophenyl group and a propiophenone chain makes it an ideal starting material for the synthesis of a variety of derivatives. Based on the biological activities of structurally similar compounds, this molecule holds promise for the development of:

-

Antibacterial Agents: As a precursor for compounds targeting bacterial enzymes like DNA gyrase.

-

Enzyme Inhibitors: Serving as a foundational structure for molecules that inhibit enzymes such as alkaline phosphatase.

-

Anticancer Agents: Use in the synthesis of chalcone and other propiophenone derivatives that have demonstrated cytotoxic effects against cancer cell lines.

-

Anti-inflammatory Compounds: As a building block for novel anti-inflammatory agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic routes and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅BrO | PubChem[1] |

| Molecular Weight | 303.19 g/mol | PubChem[1] |

| IUPAC Name | 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one | PubChem[1] |

| CAS Number | 898790-61-9 | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water (predicted) | - |

Synthesis of Bioactive Derivatives (by Analogy)

While specific protocols for this compound are not available, its structure suggests it can be utilized in similar synthetic pathways as its analogs. The following sections detail experimental procedures for the synthesis of bioactive compounds from structurally related starting materials.

Synthesis of N-(Aryl)pyrazine-2-carboxamide Derivatives

This protocol is adapted from the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent arylation, demonstrating a potential pathway to novel antibacterial and enzyme inhibitors.

Experimental Protocol:

Step 1: Amide Formation

-

To a solution of pyrazine-2-carboxylic acid (1.0 eq) and 4-bromo-3-methylaniline (1.0 eq) in dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.2 eq).

-

Cool the reaction mixture to 0°C with continuous stirring.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled mixture.

-

Allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.

Step 2: Suzuki Cross-Coupling for Arylation

-

In a Schlenk tube, combine N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq), the desired aryl boronic acid (1.0 eq), K₃PO₄ (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a 10:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture at 90°C for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and add water and ethyl acetate.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the arylated derivative.

Caption: Synthetic workflow for N-(Aryl)pyrazine-2-carboxamide derivatives.

In Vitro Biological Evaluation Protocols

The following are generalized protocols for assessing the biological activity of compounds synthesized from this compound, based on methodologies used for analogous structures.

Antibacterial Activity Assay (Agar Well Diffusion Method)

Objective: To determine the qualitative antibacterial activity of synthesized compounds.

Protocol:

-

Prepare a bacterial inoculum of the test organism (e.g., S. Typhi) and adjust its turbidity to 0.5 McFarland standard.

-

Spread the inoculum evenly onto the surface of a Mueller-Hinton agar plate.

-

Create wells of 6 mm diameter in the agar plate using a sterile cork borer.

-

Add a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well.

-

Use a standard antibiotic as a positive control and the solvent as a negative control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well in millimeters.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

-

Perform serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Add a standardized bacterial suspension to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Alkaline Phosphatase (ALP) Inhibition Assay

Objective: To evaluate the inhibitory potential of synthesized compounds against alkaline phosphatase.

Protocol:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, and the substrate p-nitrophenyl phosphate (pNPP).

-

Add various concentrations of the test compound to the reaction mixture.

-

Initiate the reaction by adding the alkaline phosphatase enzyme.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a solution of NaOH.

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: General workflow for in vitro biological evaluation.

Quantitative Data from Analogous Compounds

The following tables summarize the quantitative biological activity data for N-(Aryl)pyrazine-2-carboxamide derivatives, which were synthesized from a precursor structurally related to the topic compound. This data provides a benchmark for the potential efficacy of derivatives of this compound.

Table 2: Antibacterial Activity of N-(Aryl)pyrazine-2-carboxamide Derivatives against XDR S. Typhi

| Compound | Substitution Pattern | Zone of Inhibition (mm) | MIC (µg/mL) |

| 5a | 3'-Chloro-4'-fluoro-2-methyl | 12 | 25 |

| 5b | 3'-Chloro-4'-fluoro | 14 | 12.5 |

| 5c | 4'-Fluoro | 15 | 12.5 |

| 5d | 4'-Methoxy | 17 | 6.25 |

| Ciprofloxacin | (Standard) | 25 | 0.03 |

Data adapted from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.

Table 3: Alkaline Phosphatase Inhibitory Activity of N-(Aryl)pyrazine-2-carboxamide Derivatives

| Compound | Substitution Pattern | IC₅₀ (µM) |

| 5a | 3'-Chloro-4'-fluoro-2-methyl | 2.89 ± 0.05 |

| 5b | 3'-Chloro-4'-fluoro | 2.13 ± 0.03 |

| 5c | 4'-Fluoro | 1.87 ± 0.04 |

| 5d | 4'-Methoxy | 1.47 ± 0.02 |

| L-homoarginine | (Standard) | 2.54 ± 0.06 |

Data adapted from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.

Potential Signaling Pathway Interactions

Based on the demonstrated activity of analogous compounds as DNA gyrase inhibitors, it is plausible that derivatives of this compound could interfere with bacterial DNA replication.

Caption: Postulated signaling pathway for antibacterial activity.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting material for medicinal chemistry research. The protocols and data presented here, derived from closely related analogs, provide a strong foundation for initiating research into its potential applications. Future studies should focus on the direct synthesis of novel derivatives from this compound and their subsequent evaluation in a variety of biological assays to uncover their therapeutic potential. The development of structure-activity relationships for these new compounds will be crucial for optimizing their efficacy and selectivity.

References

Application Notes and Protocols for the Acylation of 3-Methylphenylacetic Acid

Introduction